1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16477768
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16477768

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key CABWKOSZCAHYJE-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol. Its IUPAC name, 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, reflects the stereochemistry at the 2nd and 4th positions of the pyrrolidine ring. The tert-butyl and methyl ester groups at positions 1 and 2, respectively, provide steric bulk and hydrolytic stability, while the hydroxymethyl substituent at position 4 introduces a reactive site for further functionalization.

Key Structural Features:

  • Stereochemistry: The (2S,4R) configuration dictates three-dimensional arrangement, influencing binding interactions in biological systems. This contrasts with the (2S,4S) diastereomer, which exhibits distinct physicochemical and pharmacological properties .

  • Functional Groups: The hydroxymethyl (-CH₂OH) and dual ester groups (-COOR) enable participation in hydrogen bonding, ester hydrolysis, and nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthesis of this compound typically involves multi-step strategies to preserve stereochemical integrity. A representative pathway, adapted from methods used for analogous pyrrolidine derivatives, includes:

  • Ring Formation: Cyclization of γ-lactams or reduction of pyroglutamic acid derivatives to generate the pyrrolidine core .

  • Stereoselective Functionalization: Enzymatic or catalytic asymmetric synthesis to install the (2S,4R) configuration. For example, Sharpless epoxidation or enzymatic resolution may enforce stereochemical control .

  • Esterification: Sequential protection of the pyrrolidine nitrogen and carboxyl groups using tert-butyl and methyl esters under anhydrous conditions.

A critical challenge lies in avoiding racemization during esterification. Recent advances employ microwave-assisted synthesis to enhance yield (up to 78%) and purity (>95%) .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight (g/mol)259.30
CAS NumberNot explicitly listed*-
Melting PointNot reported-
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, inert atmosphere

*Note: The (2S,4R) isomer is often conflated with its (2S,4S) counterpart (CAS 1194059-42-1) .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The compound’s hydroxymethyl group serves as a handle for introducing side chains or linking to other pharmacophores. For example, it has been used to synthesize constrained peptidomimetics targeting protease enzymes .

Ionotropic Glutamate Receptor Modulation

Structural analogs, such as (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, demonstrate antagonism at kainate receptors (GluK1, Ki = 4 μM) . While direct data for this compound is limited, its stereochemistry suggests potential utility in central nervous system (CNS) drug discovery .

Prodrug Development

The tert-butyl and methyl esters act as prodrug motifs, masking carboxylic acid functionalities to enhance bioavailability. Enzymatic cleavage in vivo releases active metabolites.

Comparative Analysis with Related Compounds

(2S,4R) vs. (2S,4S) Diastereomers

Parameter(2S,4R) Isomer(2S,4S) Isomer
ConfigurationR at C4S at C4
Biological ActivityPotential CNS modulation Unclear
Synthetic AccessibilityRequires chiral resolutionMore readily synthesized

Amino-Substituted Analog

The hydrochloride salt of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (CAS 171110-72-8) shares structural similarity but replaces hydroxymethyl with an amine group. This derivative exhibits enhanced solubility and is used in peptide coupling reactions .

Analytical Characterization

Quality control relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and purity. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxymethyl protons (~3.6 ppm) .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 260.3 .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxymethyl group to optimize receptor binding .

  • Crystallographic Analysis: Co-crystallization with target proteins (e.g., GluK1) to elucidate binding modes .

  • Scale-Up Synthesis: Development of continuous-flow processes to meet industrial demand .

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